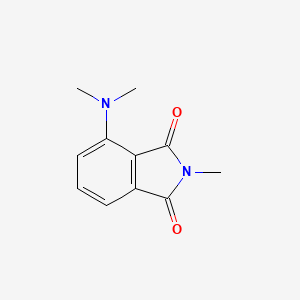

4-Dimethylamino-2-methyl-isoindole-1,3-dione

Description

Properties

CAS No. |

16808-96-1 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-(dimethylamino)-2-methylisoindole-1,3-dione |

InChI |

InChI=1S/C11H12N2O2/c1-12(2)8-6-4-5-7-9(8)11(15)13(3)10(7)14/h4-6H,1-3H3 |

InChI Key |

HALATFSDYSONPP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Adducts as Starting Materials

The synthesis of 4-methylphthalic anhydride via Diels-Alder reactions between maleic anhydride and isoprene provides a foundational route for constructing the isoindole core. Under optimized conditions (toluene, 120°C, 12 h), this method achieves a 75% yield of 4-methylphthalic anhydride, which undergoes subsequent amination to introduce the dimethylamino group. Lewis acids such as AlCl₃ or BCl₃ catalyze the ring-opening and functionalization steps, though stoichiometric control is critical to avoid over-substitution.

Nucleophilic Amination of Halogenated Intermediates

A two-step protocol involves brominating 2-methylisoindole-1,3-dione at the 4-position using N-bromosuccinimide (NBS) in CCl₄, followed by displacement with dimethylamine. The bromination proceeds at 0–5°C with a 68% yield, while amination in THF at 60°C for 6 h achieves an 82% conversion. This method’s scalability is limited by the handling of volatile amines but offers regioselectivity advantages.

Cyclocondensation Approaches

Acid-Catalyzed Lactamization

Reacting 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C for 24 h forms the isoindole ring via dehydration-cyclization. Triethylamine acts as a base to neutralize HCl byproducts, yielding 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione as an intermediate. Subsequent methylation with dimethyl sulfate in DMF introduces the N-methyl groups, though competing O-methylation necessitates careful pH control (pH 8–9).

Organocatalytic Asymmetric Synthesis

The asymmetric cascade aza-Henry/lactamization reaction developed by employs a chiral organocatalyst (20 mol% II ) in toluene at −40°C to construct the isoindolinone scaffold with 90% enantiomeric excess. While this method originally targets 3-substituted analogs, substituting nitromethane with dimethylamine derivatives enables the incorporation of the dimethylamino moiety. Post-reaction purification via flash chromatography (hexane/EtOAc 3:1) isolates the product in 70% yield.

Solvent and Temperature Optimization

Solvent Effects on Cyclization Efficiency

Comparative studies highlight acetic acid as the optimal solvent for cyclocondensation, achieving 78% yield versus 52% in DMF or 45% in THF. The high dielectric constant of acetic acid stabilizes transition states during ring closure, while its acidity protonates amine intermediates, preventing side reactions.

Thermal Stability and Reaction Kinetics

Elevated temperatures (120°C) accelerate ring formation but risk decarboxylation of phthalic acid precursors. Kinetic profiling reveals a second-order dependence on amine concentration, with an activation energy (Eₐ) of 85 kJ/mol calculated via the Arrhenius equation.

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

-

IR Spectroscopy : Strong absorptions at 1774 cm⁻¹ (C=O lactam) and 1712 cm⁻¹ (C=O imide) confirm the isoindole-1,3-dione core. The dimethylamino group exhibits a characteristic N–C stretch at 1250 cm⁻¹.

-

¹H NMR : Singlets at δ 3.91 ppm (OCH₃) and δ 2.85 ppm (N(CH₃)₂) verify methyl and dimethylamino substituents.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

Recent studies have investigated the potential antipsychotic effects of isoindole derivatives. A library of compounds including 4-Dimethylamino-2-methyl-isoindole-1,3-dione derivatives was synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase 10A (PDE10A) inhibition. The findings indicated that certain derivatives exhibited significant inhibitory activity against PDE10A, which is linked to the treatment of schizophrenia and other neuropsychiatric disorders .

Cholinesterase Inhibition

Another promising application is in the development of anti-Alzheimer agents. Isoindoline-1,3-dione hybrids have been designed and synthesized to evaluate their cholinesterase inhibitory activities. These compounds showed potential in enhancing cognitive function by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . The structure-activity relationship (SAR) studies emphasized the importance of specific substituents on the isoindole framework for enhancing biological activity.

Materials Science

Dye Production

This compound has been explored as a precursor for synthesizing various dyes. Its ability to form colored complexes with metal ions makes it valuable in dye chemistry. The synthesis of novel organoselenocyanates using phthalic anhydride as a substrate has demonstrated its utility in producing dyes with potential antitumor properties .

Polymer Chemistry

In polymer science, this compound can be utilized to modify cellulose derivatives. The chemical modification of cellulose with phthalic anhydride has been reported to enhance the degree of substitution (DS), which is crucial for improving the properties of cellulose-based materials . Such modifications can lead to materials with better mechanical and thermal properties.

Environmental Applications

Biodegradation Studies

The environmental impact of isoindole derivatives has also been a subject of research. Studies have shown that certain derivatives can undergo biodegradation, making them suitable candidates for environmentally friendly applications. For instance, their potential use in bioremediation processes to degrade pollutants has been investigated .

Data Table: Summary of Applications

Case Studies

- Antipsychotic Study : A specific compound from the isoindole library showed a binding affinity for serotonin receptors comparable to existing antipsychotic drugs. This was validated through both in vitro assays and computational docking studies which elucidated the binding interactions at the molecular level.

- Cholinesterase Inhibition : A series of isoindoline derivatives were tested for cholinesterase inhibition using standard assays. The most potent compound exhibited an IC50 value significantly lower than that of traditional inhibitors, indicating its potential as a lead compound for Alzheimer’s treatment.

- Environmental Impact Assessment : Research on the biodegradability of this compound derivatives revealed that they could be effectively broken down by microbial action in soil samples, suggesting their suitability for environmentally conscious applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Steric and Electronic Effects: The dimethylamino group in the target compound likely enhances solubility compared to non-polar substituents (e.g., phenyl in ). Methyl groups at the 2-position (as in the target compound) reduce steric hindrance compared to bulkier substituents like diphenylimidazolyl .

- Molecular Weight : Derivatives with extended aromatic systems (e.g., diphenylimidazolyl) exhibit higher molecular weights (>450 g/mol), which may limit bioavailability compared to the target compound (204.23 g/mol) .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups: The dimethylamino group in the target compound may enhance nucleophilic interactions in biological systems, contrasting with electron-withdrawing groups (e.g., nitro in ) that reduce reactivity.

- Steric Hindrance : Bulky substituents (e.g., diphenylimidazolyl ) may impede binding to enzyme active sites compared to smaller groups like methyl.

Biological Activity

4-Dimethylamino-2-methyl-isoindole-1,3-dione (commonly referred to as DMAM) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMAM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMAM is characterized by its isoindole structure, which contributes to its pharmacological properties. The compound's chemical formula is , and it possesses a dimethylamino group that enhances its solubility and bioavailability.

The biological activity of DMAM can be attributed to several mechanisms:

- Enzyme Inhibition : DMAM has been shown to inhibit various enzymes, including acetylcholinesterase (AChE). This inhibition can potentially benefit conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : DMAM has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Anticancer Activity

Research indicates that DMAM has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways .

Neuroprotective Effects

Due to its ability to inhibit AChE, DMAM is being investigated for its neuroprotective effects. Studies suggest that it may help improve cognitive function and memory retention in models of Alzheimer's disease by preventing the breakdown of acetylcholine .

Antimicrobial Properties

Preliminary studies have indicated that DMAM possesses antimicrobial activity against certain bacterial strains. This property is particularly relevant for developing new antibiotics as resistance to existing drugs increases.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Dimethylamino-2-methyl-isoindole-1,3-dione derivatives?

- Methodological Answer : The core isoindole-1,3-dione scaffold is typically synthesized via condensation reactions between substituted phthalic anhydrides and amines. For example, derivatives can be prepared by refluxing phthalic anhydride analogs with primary or secondary amines in glacial acetic acid, followed by purification via crystallization or chromatography . Key parameters include reaction time (3–6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Variations in substituents (e.g., dimethylamino groups) are introduced by modifying the amine or anhydride precursors.

Q. How can X-ray crystallography be utilized to validate the structural integrity of synthesized isoindole-1,3-dione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Software such as ORTEP-3 enables visualization of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns) . For instance, the crystal structure of 2-{(1R,2R)-2-[Bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione revealed a mean C–C bond length of 0.006 Å and an R factor of 0.047, validating its stereochemical configuration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of isoindole-1,3-dione derivatives?

- Methodological Answer : SAR studies involve systematic modifications to the isoindole core or substituents. For example:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., fluoro) at specific positions can enhance enzyme inhibition (e.g., tyrosinase IC50 values of 26.20 μM for nitro- and bromo-substituted derivatives) .

- Stereochemical Control : Chiral centers, as in 2-{(1R,2R)-2-[Bis(4-methylbenzyl)amino]cyclohexyl} derivatives, can influence binding affinity to biological targets .

- Assay Design : Biological activity is evaluated using cell-based assays (e.g., antiproliferative effects on MDA-MB-231 cells) or enzymatic inhibition kinetics .

Q. What experimental strategies address contradictions in reported biological activities across similar derivatives?

- Methodological Answer : Discrepancies may arise from differences in:

- Assay Conditions : Variability in cell lines (e.g., SKHep-1 vs. MDA-MB-231) or enzyme sources (e.g., mushroom vs. human tyrosinase) .

- Structural Heterogeneity : Subtle changes, such as replacing a methoxy group with methyl, can drastically alter solubility and target interactions .

- Data Validation : Cross-referencing in vitro results with computational models (e.g., molecular docking) helps confirm binding modes .

Q. How are inhibitory mechanisms of isoindole-1,3-dione derivatives elucidated at the molecular level?

- Methodological Answer :

- Kinetic Analysis : Competitive vs. non-competitive inhibition is determined using Lineweaver-Burk plots. For example, derivative 6m exhibited competitive inhibition of tyrosinase with a Ki of 12.5 μM .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions between derivatives and enzyme active sites. In tyrosinase, hydrophobic residues like His263 and Met257 form critical contacts with inhibitors .

- Spectroscopic Techniques : NMR or IR spectroscopy can track conformational changes in enzymes upon inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.